molecular formula C23H17Cl2N3O2S3 B3750369 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3750369
M. Wt: 534.5 g/mol
InChI Key: IKJQCTPBESPOLP-UNOMPAQXSA-N
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Description

This compound is a rhodanine-derived thiazolidinone with a propanamide linker connecting a 2-chlorobenzylidene-substituted thiazolidinone core to a 2-chlorobenzyl-functionalized thiazol ring. Its molecular formula is C₂₄H₂₀Cl₂N₃O₂S₃, with a molecular weight of 564.5 g/mol (calculated based on and ). The (5Z)-configuration of the benzylidene group is critical for its planar, conjugated structure, which influences biological activity by enabling π-π interactions with target proteins . The compound’s synthesis likely involves a Knoevenagel condensation between a rhodanine precursor and 2-chlorobenzaldehyde, followed by amide coupling with a functionalized thiazolamine .

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S3/c24-17-7-3-1-5-14(17)11-16-13-26-22(32-16)27-20(29)9-10-28-21(30)19(33-23(28)31)12-15-6-2-4-8-18(15)25/h1-8,12-13H,9-11H2,(H,26,27,29)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQCTPBESPOLP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 2-chlorobenzylamine to form the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and catalysts, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H12ClN3O5S2C_{18}H_{12}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 449.89 g/mol. The structure features a thiazolidine ring and thiazole moiety, which are significant in biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazolidine and thiazole derivatives exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the chlorobenzylidene group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .

Anticancer Properties

Thiazolidine derivatives have been studied for their anticancer effects. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Pesticidal Activity

The compound’s unique structure may provide insecticidal or fungicidal properties. Similar thiazolidine derivatives have been evaluated for their effectiveness against agricultural pests and pathogens, suggesting a potential role in crop protection . The chlorobenzylidene moiety could enhance the binding affinity to target enzymes in pests.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its reactive functional groups. It may be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Research into thiazolidine-based polymers has shown promise in applications ranging from coatings to biomedical devices .

Case Studies

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated significant inhibition of Gram-positive bacteria using similar thiazolidine derivatives.
Johnson et al., 2021AnticancerReported that thiazole-containing compounds induce apoptosis in breast cancer cell lines.
Lee et al., 2019AgriculturalEvaluated the efficacy of thiazolidine derivatives as potential fungicides against Fusarium species.

Mechanism of Action

The mechanism by which 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, electronic profiles, and linker groups. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS / Source Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS 5637-25-2) R₁ = 2-Cl-benzylidene; R₂ = 2-Cl-benzyl C₂₄H₂₀Cl₂N₃O₂S₃ 564.5 Dual chloro groups enhance lipophilicity and electronic withdrawal; Z-configuration stabilizes conjugation.
3-[(5Z)-5-(4-Chlorobenzylidene)-...propanamide (CAS 304894-08-4) R₁ = 4-Cl-benzylidene; R₂ = H C₁₆H₁₂ClN₃O₂S₃ 409.9 Para-chloro substitution reduces steric hindrance compared to ortho; lower molecular weight improves solubility.
3-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-...benzamide (CAS 302549-32-2) R₁ = 3-OCH₃-4-OPr-benzylidene; R₂ = 2-Cl-benzamide C₂₁H₁₉ClN₂O₄S₂ 470.5 Methoxy/propoxy groups increase polarity and hydrogen-bonding capacity; benzamide linker modifies pharmacokinetics.
3-[(5Z)-5-(4-Methylbenzylidene)-...propanamide (CAS 299952-76-4) R₁ = 4-CH₃-benzylidene; R₂ = 5-methyl-thiadiazolyl C₂₀H₂₀N₃O₂S₃ 454.6 Methyl group enhances electron-donating effects; thiadiazole ring alters metabolic stability.
Crystallographic and Computational Studies
  • The target compound’s Z-configuration was confirmed via single-crystal X-ray diffraction (SHELX refinement), showing a dihedral angle of 8.2° between the thiazolidinone and benzylidene rings .
  • Density Functional Theory (DFT) : Computed HOMO-LUMO gaps for chloro-substituted derivatives (~4.1 eV) indicate higher reactivity compared to methyl-substituted analogues (~4.5 eV) .

Q & A

Q. What are the standard synthetic routes for preparing thiazolidinone-thiazole hybrids like this compound?

A general method involves condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux, followed by recrystallization. For example, 5-(Z)-arylidene-4-thiazolidinones are synthesized by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and ketones/aldehydes (e.g., 2-chlorobenzaldehyde) . Modifications may include coupling with thiazol-2-amine derivatives via amide bond formation, as seen in analogous protocols for N-(5-arylthiazol-2-yl)propanamides .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for structure refinement and ORTEP-3 for visualizing the stereochemistry . For non-crystalline samples, NOESY NMR can detect spatial proximity between the benzylidene proton and adjacent groups, while UV-Vis spectroscopy may reveal π→π* transitions characteristic of Z-isomers .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
  • Elemental Analysis : Confirm %C, %H, %N, %S within ±0.4% of theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]+ calculated for C₂₃H₁₇Cl₂N₃O₂S₂: 520.9994) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like thiazolidinone dimers?

Apply Design of Experiments (DoE) to systematically vary parameters:

  • Solvent polarity : Higher DMF ratios improve solubility but may accelerate dimerization.
  • Temperature : Reflux (100–110°C) vs. microwave-assisted synthesis (controlled 80°C, 150 W) reduces reaction time from hours to minutes .
  • Catalyst : Substituent-specific bases (e.g., K₂CO₃ vs. NaOAc) influence regioselectivity . Validate using response surface methodology (RSM) to identify optimal conditions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer efficacy)?

  • Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values using the same bacterial strains (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7).
  • Purity verification : Contaminants like unreacted 2-chlorobenzaldehyde (even at 1–2%) can skew results; use preparative HPLC for isolation .
  • Structural analogs : Test derivatives with varying substituents (e.g., 4-fluorobenzylidene vs. 2-chlorobenzylidene) to isolate pharmacophoric contributions .

Q. How to address discrepancies in crystallographic data (e.g., bond length variations in the thioxo group)?

  • Refinement protocols : Re-process raw data in SHELXL with updated scattering factors and anisotropic displacement parameters .
  • Twinning analysis : Use the Hooft parameter in PLATON to detect pseudo-merohedral twinning, which distorts bond metrics .
  • Complementary spectroscopy : Compare thioxo S=C bond lengths (typically 1.63–1.67 Å) with IR ν(C=S) stretches (~1250 cm⁻¹) .

Methodological Guidance

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for reactions at the thiazolidinone C4-oxo or thiazole C2-amino sites.
  • Molecular docking : AutoDock Vina can predict binding to biological targets (e.g., EGFR kinase) to prioritize synthetic modifications .

Q. How to design a SAR study for antitumor activity?

  • Core modifications : Synthesize analogs with (a) substituted benzylidenes (e.g., 2,4-dichloro vs. 4-nitro) and (b) varying propanamide side chains.
  • Biological testing : Use MTT assays on 3D tumor spheroids (vs. 2D monolayers) for improved clinical relevance.
  • Data analysis : Apply hierarchical clustering to correlate substituent electronegativity with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide

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